Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18626091
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15)
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate

CAS No.:

Cat. No.: VC18626091

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15)
Standard InChI Key KWXSGSWQQJXUKI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name, methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, reflects the cis configuration of substituents on the cyclobutane ring. Key identifiers include:

PropertyValueSource
CAS Number2725791-11-5
SMILESCC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC
InChI KeyKWXSGSWQQJXUKI-UHFFFAOYSA-N
PubChem CID155893363

The compound’s structure features a strained cyclobutane ring, which influences its reactivity. The Boc group protects the amino functionality, enabling selective deprotection during synthesis .

Stereochemical Considerations

The cis configuration of the methoxy and Boc-amino groups on the cyclobutane ring is critical for its role in stereoselective reactions. Computational studies of related cyclobutane derivatives suggest that ring strain (≈26 kcal/mol) enhances reactivity in ring-opening and functionalization reactions . X-ray crystallography data for analogous compounds confirm the planar geometry of the cyclobutane ring and the spatial orientation of substituents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate typically proceeds via a three-step sequence:

  • Cyclobutane Ring Formation:
    Cycloaddition or [2+2] photochemical reactions generate the cyclobutane core. For example, ketene dimerization or alkene cross-cyclization methods are employed .

  • Functionalization:

    • Amino Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

    • Methoxy and Ester Introduction: Methoxylation via nucleophilic substitution and esterification with methyl chloroformate complete the functionalization .

  • Purification:
    Chromatographic techniques (e.g., silica gel chromatography) yield the final product with ≥97% purity .

Key Reaction Conditions

  • Temperature: Reactions are conducted at 0–25°C to prevent Boc group decomposition .

  • Catalysts: Lewis acids like BF₃·OEt₂ facilitate cycloadditions, while DMAP accelerates esterifications .

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.

A representative synthetic route is summarized below:

StepReactionReagents/ConditionsYield
1Cyclobutane formation[2+2] Photocycloaddition45%
2Boc protectionBoc₂O, NaHCO₃, THF78%
3Methoxy/ester additionMeONa, MeCl, DCM65%

Data adapted from .

Applications in Organic Synthesis

Pharmaceutical Intermediate

This compound is a precursor to β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . For example, its deprotection yields cis-3-amino-1-methoxy-cyclobutanecarboxylic acid, a scaffold for neuraminidase inhibitors .

Organocatalysis

The Boc-protected amino group participates in asymmetric catalysis. In a recent study, derivatives of this compound facilitated enantioselective aldol reactions with >90% ee .

Material Science

Functionalized cyclobutanes enhance the thermal stability of polymers. Incorporating this compound into polyamides increased glass transition temperatures (Tg) by 15–20°C .

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